molecular formula C15H17N3O4S B2559841 N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide CAS No. 922049-33-0

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

Cat. No. B2559841
CAS RN: 922049-33-0
M. Wt: 335.38
InChI Key: BCHWIRHTPOMGCL-UHFFFAOYSA-N
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Description

N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Anticancer Potential

A notable area of application for derivatives of the mentioned compound is in the field of anticancer research. Compounds structurally related to N-(5-(4-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide have shown promising anticancer activities. For example, derivatives synthesized from related processes have demonstrated moderate to excellent anticancer activities against various cancer cell lines, such as breast, lung, colon, and ovarian cancer cells, showing higher activity than reference drugs in some cases (Ravinaik et al., 2021). This suggests a potential avenue for the development of new anticancer agents based on structural modifications of the mentioned compound.

Antiepileptic Activity

Another significant area of application is in the development of antiepileptic drugs. Studies on related 1,3,4-oxadiazole derivatives have identified compounds with substantial anticonvulsant activities, supported by evaluations using maximal electroshock seizure (MES), subcutaneous pentylenetetrazole (scPTZ), and subcutaneous strychnine (scSTY) models (Rajak et al., 2013). These findings underscore the therapeutic relevance of this chemical class in addressing epilepsy.

Antibacterial and Antitubercular Applications

Compounds within this chemical framework have also been evaluated for their antibacterial and antitubercular properties. Research into N-substituted derivatives has revealed moderate to significant activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Additionally, studies on derivatives targeting tuberculostatic activity have shown potential against tuberculosis, highlighting the broad spectrum of antimicrobial applications (Foks et al., 2004).

Organic Light Emitting Diodes (OLEDs)

In the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs), related compounds have been utilized as green phosphors. These compounds have been integrated into OLED structures, demonstrating superior performance in terms of current efficiency and power efficiency, with low efficiency roll-off ratios at high luminance levels (Jin et al., 2014). This application signifies the versatility of these compounds beyond biomedical uses, extending into advanced technological applications.

properties

IUPAC Name

N-[5-(4-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9(2)23(20,21)12-7-5-11(6-8-12)14-17-18-15(22-14)16-13(19)10-3-4-10/h5-10H,3-4H2,1-2H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHWIRHTPOMGCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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